Biphenyl-4-yl methyl butanedioate

Description

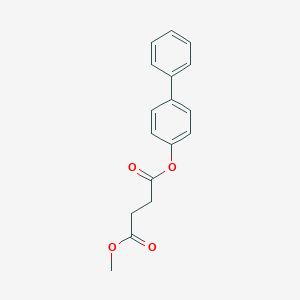

Biphenyl-4-yl methyl butanedioate is an organic compound featuring a biphenyl-4-yl group linked to a methyl ester of butanedioic acid (succinic acid). The structure consists of two aromatic rings (biphenyl) connected at the 4-position, with a succinate ester moiety attached via a methyl group. This esterification confers unique physicochemical properties, such as enhanced solubility in lipophilic environments compared to the free acid. For example, biphenyl derivatives are frequently used in angiotensin II receptor blockers (e.g., valsartan) and liquid-crystalline materials .

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

1-O-methyl 4-O-(4-phenylphenyl) butanedioate |

InChI |

InChI=1S/C17H16O4/c1-20-16(18)11-12-17(19)21-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

InChI Key |

MSHPPRCEXZALPL-UHFFFAOYSA-N |

SMILES |

COC(=O)CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between biphenyl-4-yl methyl butanedioate and its analogs:

Key Observations :

Key Findings :

- BPBTS inhibits all Nav1 sodium channel subtypes with similar potency, making it a non-selective ion channel modulator .

- Valsartan leverages its tetrazole group for high-affinity binding to angiotensin II receptors, a feature absent in the ester-based this compound .

- TL1 and related liquid crystals derive their mesomorphic properties from flexible ether spacers and rigid biphenyl cores, a design principle that could inform material applications of the target compound .

Physicochemical Properties

| Property | This compound | BPBTS | Valsartan | TL1 |

|---|---|---|---|---|

| Solubility | Moderate in organic solvents | Low | Low (acidic) | High (ether) |

| Stability | Hydrolysis-sensitive | Stable | Stable | Thermally stable |

| Melting Point | Not reported | >200°C | 116–117°C | 80–85°C |

Notes:

- The ester group in this compound may limit its stability in aqueous environments compared to amide-containing analogs like valsartan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.